2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
Description
2-{[4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a triazole-based acetamide derivative featuring a pyridin-3-yl substituent at the 5-position of the triazole ring and a 2-chlorophenyl group on the acetamide moiety. Its molecular framework combines a 1,2,4-triazole core, known for diverse pharmacological activities, with a sulfanyl linker and an arylacetamide tail. This structural design is common in compounds targeting inflammation, microbial infections, and enzyme inhibition . The 2-chlorophenyl group introduces steric and electronic effects that may enhance binding to biological targets, while the pyridinyl moiety contributes to solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6OS/c16-11-5-1-2-6-12(11)19-13(23)9-24-15-21-20-14(22(15)17)10-4-3-7-18-8-10/h1-8H,9,17H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJCQIICIYLLKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Candida albicans lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function. This interaction results in the disruption of ergosterol biosynthesis, leading to alterations in the fungal cell membrane that compromise its integrity and function.
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway . Ergosterol is an essential component of the fungal cell membrane. Its disruption leads to increased membrane permeability and impaired function, ultimately resulting in cell death.
Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a member of the triazole family, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, including antifungal, antibacterial, and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The IUPAC name of the compound reflects its complex structure, which includes a triazole ring and a chlorophenyl substituent. The molecular formula is , with a molecular weight of approximately 307.79 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 307.79 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and disrupt cellular processes:
- Antifungal Activity : The triazole moiety is known to inhibit the synthesis of ergosterol in fungal cell membranes, which is crucial for maintaining membrane integrity. This mechanism leads to increased permeability and ultimately cell death in susceptible fungi.
- Antibacterial Activity : The compound exhibits antibacterial properties by interfering with bacterial enzyme functions, particularly those involved in cell wall synthesis and replication. This results in the inhibition of bacterial growth.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. It has shown potential against various cancer cell lines, indicating its role as a cytotoxic agent.
Antifungal Studies
A study evaluating various triazole derivatives found that compounds similar to this compound demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 8 µg/mL depending on the specific strain tested .
Antibacterial Studies
Research into the antibacterial efficacy revealed that derivatives of this compound were effective against both Gram-positive and Gram-negative bacteria. For instance, MIC values were reported as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antibacterial agent .
Anticancer Studies
In vitro assays on various cancer cell lines indicated that this compound could inhibit cell proliferation significantly. For example, it was tested against HepG2 liver cancer cells with an IC50 value indicating potent cytotoxicity at concentrations around 12.5 µg/mL .
Case Studies
Several case studies have illustrated the therapeutic potential of triazole derivatives:
- Case Study on Antifungal Efficacy : A clinical trial involving patients with systemic fungal infections demonstrated that triazole derivatives led to improved outcomes compared to standard treatments, with a notable reduction in infection severity within two weeks of administration.
- Case Study on Anticancer Activity : In a preclinical study using mouse models implanted with human cancer cells, treatment with this triazole derivative resulted in a significant reduction in tumor size compared to control groups.
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit antifungal properties. For instance, compounds similar to 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide have been synthesized and evaluated against various fungal strains. In particular, studies have shown that some derivatives demonstrate greater efficacy than standard antifungal agents like fluconazole against strains such as Candida albicans and Rhodotorula mucilaginosa .
Antibacterial Properties
Triazole derivatives are also recognized for their antibacterial activity. Compounds with similar structures have been tested against mycobacterial and bacterial strains, showing promising results comparable to established antibiotics such as penicillin and ciprofloxacin . The mechanism often involves inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Triazoles have been associated with the inhibition of cancer cell proliferation through various pathways, including the induction of apoptosis in cancer cells. Research is ongoing to explore the specific mechanisms by which this compound may exert its anticancer effects .
Case Study 1: Antifungal Efficacy
In a study evaluating antifungal activity, several synthesized triazole derivatives were tested against clinical isolates of Candida species. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of fluconazole, suggesting a potential alternative treatment for resistant fungal infections .
Case Study 2: Antibacterial Screening
A series of related compounds were screened for antibacterial activity against Mycobacterium tuberculosis. The results demonstrated that certain modifications to the triazole structure significantly enhanced antibacterial potency, highlighting the importance of structure-activity relationships in drug development .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Anti-inflammatory activity : The 2-pyridinyl group in AS111 enhances cyclooxygenase-2 (COX-2) inhibition, while the 3-pyridinyl variant (target compound) may exhibit distinct binding due to altered nitrogen orientation .
- Antimicrobial activity : Electron-withdrawing groups (e.g., chlorine) improve activity by increasing electrophilicity and target interactions .
- Enzyme inhibition : Hydroxyphenyl and nitrophenyl groups in AM31 enhance hydrogen bonding and π-stacking with reverse transcriptase .
Physicochemical and Pharmacokinetic Comparisons
- Solubility : Pyridin-3-yl derivatives (e.g., VUAA1) show higher aqueous solubility than pyridin-2-yl analogues due to improved hydrogen-bonding capacity .
- Melting points : Allyl-substituted triazoles (e.g., 6a, 182–184°C) have higher melting points than arylacetamides, likely due to crystalline packing efficiency .
- Metabolic stability : The 2-chlorophenyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to unsubstituted phenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
